molecular formula C8H13BrO2 B2716889 (E)-tert-Butyl 4-bromobut-2-enoate CAS No. 50745-65-8; 86606-04-4

(E)-tert-Butyl 4-bromobut-2-enoate

Cat. No.: B2716889
CAS No.: 50745-65-8; 86606-04-4
M. Wt: 221.094
InChI Key: GJWISYPNGDTPOP-SNAWJCMRSA-N
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Description

(E)-tert-Butyl 4-bromobut-2-enoate (CAS: 86606-04-4) is an α,β-unsaturated ester with a bromine substituent at the γ-position and a bulky tert-butyl ester group. Its molecular formula is C₈H₁₃BrO₂ (molar mass: 221.09 g/mol), and its structure features a conjugated system with the ester carbonyl group and a trans-configuration (E) across the double bond (SMILES: CC(C)(C)OC(=O)/C=C/CBr) . The tert-butyl group imparts steric hindrance, influencing reactivity and stability, while the bromine acts as a leaving group in cross-coupling reactions. Storage at 2–8°C is recommended to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (E)-4-bromobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-5H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWISYPNGDTPOP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C=CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)/C=C/CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86606-04-4
Record name tert-Butyl (2E)-4-bromo-2-butenoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-butyl (2E)-4-bromobut-2-enoate
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Record name tert-Butyl (2E)-4-bromo-2-butenoate
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Comparison with Similar Compounds

Suzuki-Miyaura Coupling

  • Methyl (E)-4-bromobut-2-enoate undergoes ligand-free Suzuki coupling with arylboronic acids under mild conditions (Pd catalyst, 1,4-dioxane, 60°C), achieving 75–98% yields . The methyl ester’s smaller size facilitates efficient Pd coordination and transmetallation.
  • tert-Butyl analog: Steric hindrance from the tert-butyl group likely reduces coupling efficiency. For example, in ligand-free protocols, bulky esters may require higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable yields.

Functional Group Tolerance

Both compounds tolerate diverse functional groups (e.g., halogens, nitro, aldehydes) in cross-couplings. However, electron-deficient boronic acids react slower with methyl esters, requiring extended reaction times (24–48 hours) . The tert-butyl ester’s steric demands may exacerbate this trend, particularly with ortho-substituted arylboronic acids.

Stability and Handling

  • The methyl ester is stable under ambient conditions, whereas the tert-butyl analog requires refrigeration (2–8°C) to prevent decomposition . This difference highlights the tert-butyl group’s trade-off between steric protection and hydrolytic susceptibility.

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